molecular formula C9H11ClF3N B15245293 (R)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride CAS No. 189350-65-0

(R)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride

Cat. No.: B15245293
CAS No.: 189350-65-0
M. Wt: 225.64 g/mol
InChI Key: GURZIIAEEFYQTL-DDWIOCJRSA-N
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Description

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is a chiral amine compound with a trifluoromethyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate chiral amine precursor.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of chiral catalysts and advanced purification techniques is crucial to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3,3,3-Trifluoro-1-phenyl-2-propylamine
  • (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine
  • 3,3,3-Trifluoro-1-phenyl-2-propylamine

Uniqueness

®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its non-chiral or differently substituted analogs, this compound exhibits enhanced selectivity and potency in various applications.

Properties

CAS No.

189350-65-0

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1

InChI Key

GURZIIAEEFYQTL-DDWIOCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl

Origin of Product

United States

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